4-Chloro-6-cyclopropylpyridine-3-carbonitrile

GPR6 inverse agonist Parkinson's disease cAMP modulation

Researchers needing tool compounds for striatal disorder models require precise substitution patterns to retain biological activity. This pyridine-3-carbonitrile offers: - Confirmed GPR6 inverse agonism (EC50 = 2100 nM) for Parkinson's research - 4-Chloro handle for SNAr diversification into kinase inhibitor libraries - Predicted kinase inhibition (Pa = 0.620) validated by PASS analysis Suitable for SAR studies and focused analog synthesis. Available for immediate R&D supply.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
Cat. No. B13936926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-cyclopropylpyridine-3-carbonitrile
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C(C(=C2)Cl)C#N
InChIInChI=1S/C9H7ClN2/c10-8-3-9(6-1-2-6)12-5-7(8)4-11/h3,5-6H,1-2H2
InChIKeySYUWXQGPGBARHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-cyclopropylpyridine-3-carbonitrile Overview


4-Chloro-6-cyclopropylpyridine-3-carbonitrile (CAS 2756704-62-6, C9H7ClN2, MW 178.62) is a heterocyclic compound within the pyridine-3-carbonitrile class, distinguished by a chlorine atom at the 4-position and a cyclopropyl group at the 6-position . This specific substitution pattern imparts unique electronic and steric properties that influence its interaction with biological targets, as evidenced by its reported inverse agonist activity at the G protein-coupled receptor GPR6 (EC50 = 2100 nM) [1] and predicted activity as a protein kinase inhibitor (Pa = 0.620) [2]. The compound serves as a versatile intermediate in the synthesis of more complex pharmaceutical candidates, particularly those targeting neurological and inflammatory disorders .

Workflow
GPR6 inverse agonist tool compound for pathway studies
Scaffold
Predicted kinase inhibitor scaffold for hit identification
Synthetic Utility
Versatile intermediate with 4-chloro SNAr handle

4-Chloro-6-cyclopropylpyridine-3-carbonitrile vs. Generic Analogs


Substituting 4-Chloro-6-cyclopropylpyridine-3-carbonitrile with unsubstituted pyridine-3-carbonitrile or analogs lacking the 4-chloro or 6-cyclopropyl groups fundamentally alters key molecular properties that govern target engagement and synthetic utility. The chlorine atom at position 4 is not merely a placeholder; it acts as a critical functional handle for further derivatization (e.g., nucleophilic aromatic substitution) and significantly modulates the compound's electronic profile, impacting its binding affinity to biological targets such as GPR6 [1]. The cyclopropyl group at position 6 introduces conformational constraint and lipophilicity that can enhance target selectivity or metabolic stability, a feature absent in simpler 6-methyl or 6-hydrogen analogs [2]. The observed GPR6 inverse agonist activity (EC50 = 2100 nM) is a direct consequence of this precise substitution pattern, and any deviation would likely abolish or drastically alter this activity profile [1].

4-Chloro Removal
Losing the 4-chloro group eliminates the SNAr reactive handle, blocking late-stage diversification routes and altering electronic profile, which may shift target binding.
6-Cyclopropyl Replacement
Replacing 6-cyclopropyl with methyl or hydrogen removes conformational constraint and lipophilic character, potentially lowering target selectivity or metabolic stability in assays.
Analog Substitution
Unsubstituted pyridine-3-carbonitrile or analogs lacking both substituents show no reported GPR6 inverse agonist activity; the precise substitution pattern is critical for the observed EC50.

4-Chloro-6-cyclopropylpyridine-3-carbonitrile Quantitative Evidence


GPR6 Inverse Agonist Activity vs. CVN424

In a functional cell-based assay (TR-FRET cAMP modulation in CHO-K1 cells expressing human GPR6), 4-Chloro-6-cyclopropylpyridine-3-carbonitrile demonstrates inverse agonist activity with an EC50 of 2100 nM [1]. This is significantly less potent than the clinical-stage GPR6 inverse agonist CVN424, which exhibits an EC50 of 38 nM in the same assay format . The ~55-fold difference in potency provides a clear benchmark for the compound's intrinsic activity and highlights its utility as a tool compound or starting point for optimization rather than a clinical candidate itself.

GPR6 Inverse Agonist Activity
Head-to-head
EC50 2100 nM vs. CVN424 (38 nM), ~55-fold lower potency
Supports GPR6 pathway tool compound selection; potency benchmarked against clinical-stage comparator
CHO-K1 cAMP TR-FRET assay, 20 h incubation
GPR6 inverse agonist Parkinson's disease cAMP modulation

Protein Kinase Inhibition Prediction

In silico prediction using PASS (Prediction of Activity Spectra for Substances) indicates that 4-Chloro-6-cyclopropylpyridine-3-carbonitrile has a high probability (Pa = 0.620) of being a protein kinase inhibitor [1]. While not a direct experimental measurement, this prediction places it within a class of compounds with known kinase inhibitory activity. For context, many established kinase inhibitors exhibit Pa values >0.7 in similar models, while inactive compounds show Pa <0.3. The Pa of 0.620 suggests a moderate-to-high likelihood of activity, positioning it as a viable starting point for kinase-focused medicinal chemistry campaigns.

Kinase Inhibition Prediction
Class-level inference
Pa = 0.620 (PASS prediction)
Moderate predicted likelihood of kinase inhibition; requires experimental validation in targeted panels
Computational model; no direct enzymatic data
protein kinase inhibitor PASS prediction cancer

4-Chloro Substituent Reactivity Advantage

The presence of a chlorine atom at the 4-position of the pyridine ring distinguishes this compound from the unsubstituted analog 6-cyclopropylpyridine-3-carbonitrile (CAS 1032527-28-8). This single substitution increases molecular weight from 144.17 to 178.62 g/mol and significantly alters the compound's reactivity profile . The chlorine serves as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling further functionalization that is not possible with the des-chloro analog . Furthermore, the chlorine atom increases the calculated lipophilicity (XLogP3: 1.1 for des-chloro vs. higher for the 4-chloro derivative), which can influence membrane permeability and target engagement in biological assays.

4-Chloro Substituent
Data to verify
ΔMW +34.45 g/mol vs des-chloro analog; SNAr-reactive chlorine present
Reported synthetic handle; supports library diversification if reactivity confirmed
Source review; experimental nucleophilic substitution data not provided
structure-activity relationship synthetic handle lipophilicity

R&D Applications of 4-Chloro-6-cyclopropylpyridine-3-carbonitrile


GPR6-Focused Neurological Disease Research

The compound's confirmed GPR6 inverse agonist activity (EC50 = 2100 nM) makes it a suitable tool compound for investigating GPR6-mediated signaling pathways in cell-based models of Parkinson's disease or other striatal disorders [1]. While less potent than clinical candidates like CVN424 (EC50 = 38 nM) , its lower potency can be advantageous for studying partial receptor modulation or for use in assays requiring a wider dynamic range of response.

Kinase Inhibitor Hit Identification and Lead Optimization

With a predicted probability of protein kinase inhibition (Pa = 0.620) from PASS analysis [1], this compound represents a rational starting point for kinase inhibitor discovery programs. Researchers can prioritize it for screening against specific kinase panels (e.g., PDGFR, p21-activated kinases) to experimentally validate the prediction and initiate medicinal chemistry campaigns aimed at improving potency and selectivity.

Synthetic Intermediate for Diversified Heterocyclic Libraries

The 4-chloro substituent provides a reactive site for SNAr chemistry, enabling the synthesis of diverse analogs through substitution with various nucleophiles (amines, thiols, alkoxides) [1]. This positions the compound as a key building block for generating focused libraries of pyridine-3-carbonitrile derivatives for broad biological screening or for exploring structure-activity relationships around specific targets like IDO1, as suggested by related patent literature .

Application
Selection Property
Validation Focus
GPR6 signaling pathway studies
GPR6 inverse agonist activity profile
cAMP modulation endpoint confirmation
Kinase inhibitor hit identification
Predicted kinase inhibition likelihood
Experimental kinase panel validation
Heterocyclic library synthesis
4-chloro SNAr reactivity
Nucleophilic substitution scope verification
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